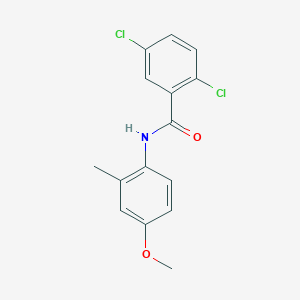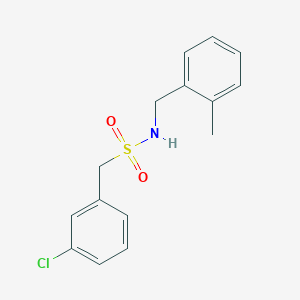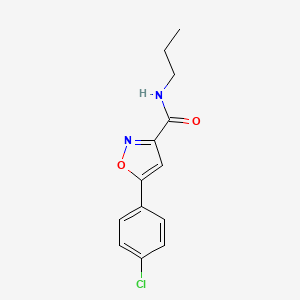![molecular formula C17H19N3O5S B4776215 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4776215.png)
5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide, also known as AMMSA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has a molecular formula of C19H21N3O5S.
Wirkmechanismus
The mechanism of action of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer, including breast cancer, and plays a role in tumor growth and metastasis. By inhibiting CA IX, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide reduces the acidity of the tumor microenvironment, which inhibits tumor growth and induces apoptosis.
Biochemical and Physiological Effects:
5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to inhibit the growth of bacteria, specifically Helicobacter pylori, which is a common cause of stomach ulcers. Additionally, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage and lead to disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide in lab experiments is its specificity for CA IX. This allows researchers to study the effects of CA IX inhibition without affecting other carbonic anhydrase enzymes. However, one limitation of using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide. One direction is to study its potential therapeutic applications in other types of cancer, such as lung and prostate cancer. Additionally, further research is needed to understand the long-term effects of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide on the body and its potential side effects. Finally, the development of more soluble forms of 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide could improve its effectiveness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is a promising compound for its potential therapeutic applications in cancer treatment and anti-inflammatory properties. Its mechanism of action involves the inhibition of the enzyme CA IX, which reduces the acidity of the tumor microenvironment and induces apoptosis. While there are limitations to using 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide in lab experiments, there are several future directions for its study that could lead to new treatments for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. Studies have shown that 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide inhibits the growth of breast cancer cells by inducing apoptosis, which is programmed cell death. Additionally, 5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
5-[(3-acetamidophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-11(21)19-12-5-4-6-13(9-12)20-26(23,24)14-7-8-16(25-3)15(10-14)17(22)18-2/h4-10,20H,1-3H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUROTFQHNRZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(acetylamino)phenyl]sulfamoyl}-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B4776132.png)
![methyl 2-[(3,4-diethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4776137.png)



![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4776168.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4776172.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4776178.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776194.png)
![5-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4776204.png)

![3-({[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4776217.png)
